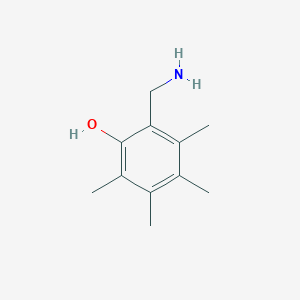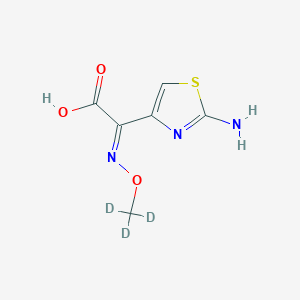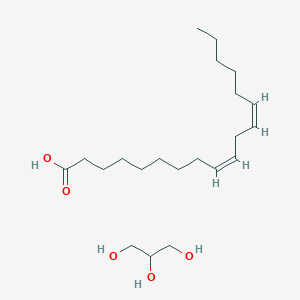
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol is a compound that combines two distinct chemical entities: (9Z,12Z)-octadeca-9,12-dienoic acid, commonly known as linoleic acid, and propane-1,2,3-triol, commonly known as glycerol. Linoleic acid is a polyunsaturated omega-6 fatty acid, while glycerol is a simple polyol compound. This combination is significant in various biochemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol typically involves the esterification of linoleic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Acidic Catalysis: Using sulfuric acid or p-toluenesulfonic acid as a catalyst, the reaction is carried out at elevated temperatures (around 150-200°C) to facilitate the esterification process.
Enzymatic Catalysis: Lipases are commonly used as biocatalysts under milder conditions (30-60°C) to achieve esterification with high specificity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves:
Mixing: Linoleic acid and glycerol are mixed in the presence of a catalyst.
Heating: The mixture is heated to the desired temperature to initiate the reaction.
Separation: The product is separated from the reaction mixture using techniques such as distillation or solvent extraction.
Purification: The final product is purified to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The double bonds in linoleic acid can be oxidized to form hydroperoxides, which can further decompose into aldehydes and ketones.
Reduction: The ester bonds can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups in glycerol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts at elevated temperatures and pressures.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Alcohols.
Substitution: Esters and ethers.
科学研究应用
Chemistry
In chemistry, (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol is used as a model compound to study esterification and transesterification reactions. It is also used in the synthesis of various surfactants and emulsifiers.
Biology
In biological research, this compound is studied for its role in lipid metabolism and its effects on cell membranes. It is also used in the formulation of lipid-based drug delivery systems.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and antioxidant properties. It is also explored as a component in topical formulations for skin care.
Industry
Industrially, this compound is used in the production of biodegradable polymers, lubricants, and as an additive in food and cosmetic products.
作用机制
The mechanism of action of (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol involves its interaction with cellular membranes and enzymes. Linoleic acid is known to modulate the activity of enzymes involved in lipid metabolism, while glycerol serves as a backbone for the synthesis of triglycerides and phospholipids. The molecular targets include various enzymes such as lipases and desaturases, which play a role in the metabolism of fatty acids.
相似化合物的比较
Similar Compounds
Oleic Acid;Propane-1,2,3-triol: Similar to (9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol but contains oleic acid instead of linoleic acid.
Stearic Acid;Propane-1,2,3-triol: Contains stearic acid, a saturated fatty acid, instead of linoleic acid.
Uniqueness
This compound is unique due to the presence of two double bonds in linoleic acid, which confer distinct chemical and biological properties. These double bonds make it more reactive in oxidation reactions and provide specific health benefits related to omega-6 fatty acids.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
37348-65-5 |
|---|---|
分子式 |
C21H40O5 |
分子量 |
372.5 g/mol |
IUPAC 名称 |
(9Z,12Z)-octadeca-9,12-dienoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C18H32O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;4-1-3(6)2-5/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);3-6H,1-2H2/b7-6-,10-9-; |
InChI 键 |
FHYUZZZBYFIZFH-NBTZWHCOSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(C(CO)O)O |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(C(CO)O)O |
相关CAS编号 |
235413-77-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
![Ethyl 2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13844639.png)
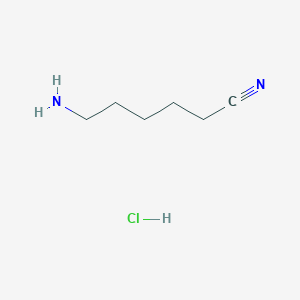
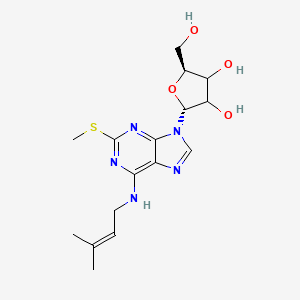
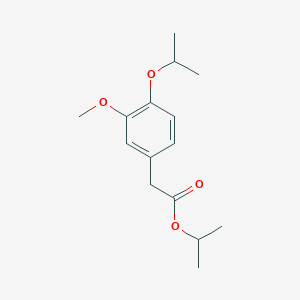
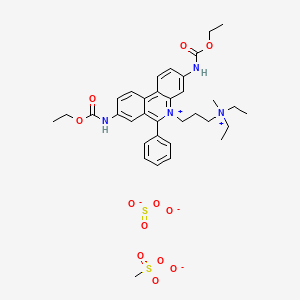
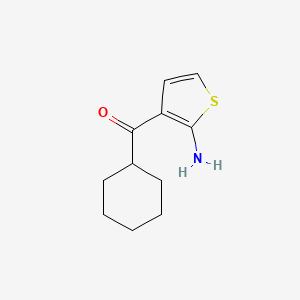

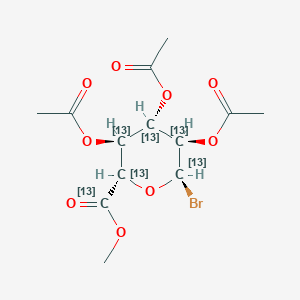
![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
